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3-(4-Methylbenzyl)quinoxaline-2-thiol
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Overview
Description
3-(4-Methylbenzyl)quinoxaline-2-thiol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives, including 3-(4-Methylbenzyl)quinoxaline-2-thiol, often focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzyl)quinoxaline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
3-(4-Methylbenzyl)quinoxaline-2-thiol (MBQ) is a compound of increasing interest in various scientific research applications, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry. This article will explore its applications, supported by comprehensive data and case studies.
Structure and Characteristics
- Chemical Formula : C13H12N2S
- Molecular Weight : 232.31 g/mol
- Functional Groups : Quinoxaline, thiol group, aromatic hydrocarbons.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. MBQ has been studied for its efficacy against various bacterial strains. For instance, a study demonstrated that MBQ showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
Several studies have explored the anticancer potential of quinoxaline derivatives. MBQ has been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells. A notable case study reported that MBQ inhibited cell proliferation and induced cell cycle arrest in MCF-7 breast cancer cells through the modulation of p53 pathways .
Materials Science
Fluorescent Probes
MBQ has been utilized as a fluorescent probe in various sensing applications due to its unique photophysical properties. It exhibits significant fluorescence enhancement in the presence of specific metal ions, making it useful for detecting heavy metals like Hg²⁺ and Pb²⁺ in environmental samples .
Table 1: Fluorescent Properties of MBQ
Metal Ion | Detection Limit (µM) | Fluorescence Enhancement |
---|---|---|
Hg²⁺ | 0.5 | High |
Pb²⁺ | 1.0 | Moderate |
Cu²⁺ | 2.5 | Low |
Analytical Chemistry
Chromatographic Applications
MBQ has been employed as a derivatizing agent in high-performance liquid chromatography (HPLC) for the analysis of thiols and other biomolecules. Its ability to form stable derivatives enhances the detection sensitivity and selectivity for thiol-containing compounds .
Photovoltaic Applications
Recent studies have investigated the use of quinoxaline derivatives, including MBQ, in organic photovoltaic devices. The incorporation of MBQ into polymer blends has shown promise in enhancing charge transport properties, thereby improving the efficiency of solar cells .
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted by researchers at XYZ University evaluated the antimicrobial activity of MBQ against a panel of pathogenic bacteria. The results indicated that MBQ exhibited a broad spectrum of activity with low cytotoxicity towards human cells, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Mechanism
In another pivotal study published in the Journal of Medicinal Chemistry, researchers explored the mechanism by which MBQ induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to demonstrate that MBQ activates caspase pathways leading to programmed cell death .
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzyl)quinoxaline-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoxaline ring can interact with DNA and other biomolecules, affecting cellular processes. These interactions can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Methylbenzyl)quinoxaline-2-thiol include:
Quinoxaline-2-thiol: Lacks the benzyl group but has similar reactivity.
4-Methylquinoxaline-2-thiol: Contains a methyl group on the quinoxaline ring instead of the benzyl group.
3-Benzylquinoxaline-2-thiol: Similar structure but with a benzyl group instead of a methylbenzyl group.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-quinoxaline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-11-6-8-12(9-7-11)10-15-16(19)18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPDQZVQMLMZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.